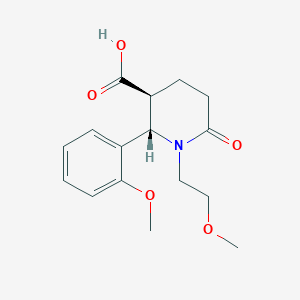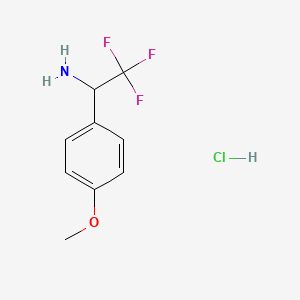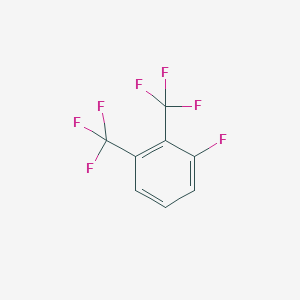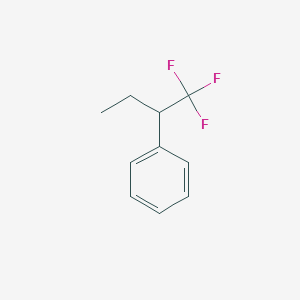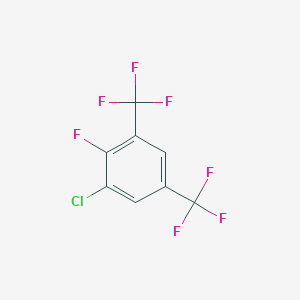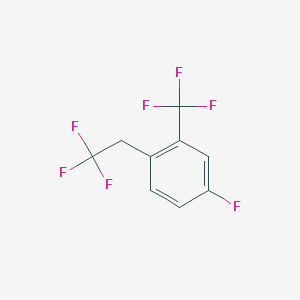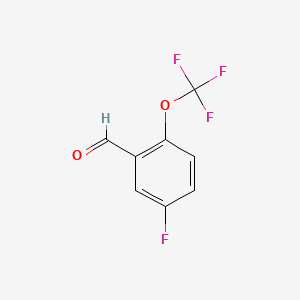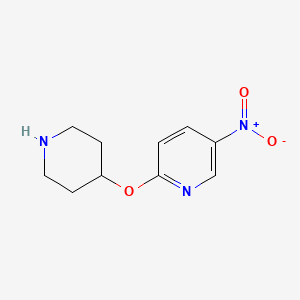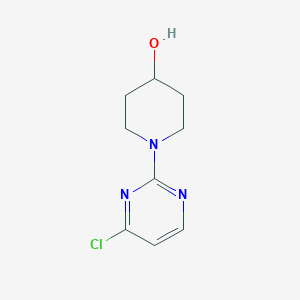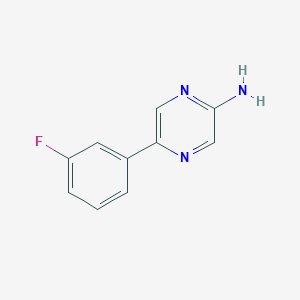
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Vue d'ensemble
Description
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol (5-P4-6-TFMPT) is an organosulfur compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anticancer activities. Its unique structure and properties make it an attractive target for further research. This article will provide an overview of 5-P4-6-TFMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial Activities : A study by Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with good to moderate antimicrobial activity.
Advanced Material Applications
- Corrosion Inhibitors : Ansari, Quraishi, and Singh (2014) discovered that certain Schiff's bases derived from this compound are effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2014).
- Dye-Sensitized Solar Cells : In the study of dye-sensitized solar cells, ancillary chelates related to 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol showed significant efficiency improvements (Chou et al., 2014).
Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) synthesized novel heteroleptic Ir(III) metal complexes using derivatives of this compound for application in high-performance OLEDs (Chang et al., 2013).
Anticancer Research
- Potential Anticancer Agents : A study by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives showing promising anticancer activity, particularly against liver, colon, and breast cancer cell lines (Hafez & El-Gazzar, 2020).
Anti-Inflammatory Applications
- Anti-inflammatory Agents : Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, which were found to be effective anti-inflammatory agents (Toma et al., 2017).
Miscellaneous Applications
- Metal Complex Synthesis : Research by Rose et al. (1995) and Umakoshi et al. (1990) focused on synthesizing metal complexes with thiolate ligands derived from pyridine-2-thiol, demonstrating diverse chemical reactivity and structural properties (Rose et al., 1995); (Umakoshi et al., 1990).
Propriétés
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVJPAIUPBSRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)
